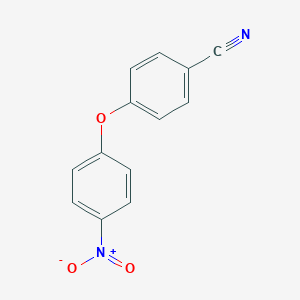

4-(4-Nitrophenoxy)benzonitrile

Description

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNRKJHCHMIMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168938 | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17076-68-5 | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(4-Nitrophenoxy)benzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenoxy)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(4-Nitrophenoxy)benzonitrile, a key diaryl ether intermediate in medicinal chemistry and materials science. The synthesis is achieved via a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This document elucidates the underlying chemical principles, provides a meticulous step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR, FTIR, and Mass Spectrometry. Safety protocols and data for all reagents are explicitly detailed to ensure safe laboratory practice. The guide is structured to serve as a practical and authoritative resource for researchers requiring a reliable method for the preparation and validation of this important chemical entity.

Introduction: Significance and Synthetic Strategy

Diaryl ethers are a ubiquitous structural motif in a vast array of pharmacologically active molecules and advanced materials. The specific compound, 4-(4-Nitrophenoxy)benzonitrile, serves as a versatile molecular scaffold. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups activate the aromatic rings, making them amenable to further chemical transformations, while the ether linkage provides specific conformational properties.

The synthesis of such diaryl ethers can be approached through several methods, most notably the Ullmann condensation and nucleophilic aromatic substitution (SNAr).[1][2] The Ullmann reaction, a copper-catalyzed coupling of an aryl halide and a phenol, is a classic and powerful method.[1] However, it often requires high temperatures and stoichiometric amounts of copper, which can lead to challenges in product purification.[2]

For this guide, we focus on the SNAr pathway, a more modern and often cleaner alternative. This strategy leverages the high reactivity of an electron-deficient aryl halide (4-fluorobenzonitrile) with a nucleophilic phenoxide (potassium 4-nitrophenoxide). The presence of strong electron-withdrawing groups in the para positions of both rings significantly facilitates the reaction, allowing it to proceed under milder conditions than a traditional Ullmann condensation. This approach is not only efficient but also avoids heavy metal catalysts, simplifying the workup and purification process.

Synthesis Methodology: Nucleophilic Aromatic Substitution

Principle of the Reaction

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the deprotonation of 4-nitrophenol using a mild base, potassium carbonate, to form the highly nucleophilic potassium 4-nitrophenoxide. This phenoxide then attacks the carbon atom bearing the fluorine atom on 4-fluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group (-CN) on the benzonitrile ring and the nitro group (-NO₂) on the phenol ring stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the displacement of the fluoride ion.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 |

| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 |

| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

Critical Safety Precautions

Safe laboratory practice is paramount. The following table summarizes the key hazards associated with the reagents used in this synthesis. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

| Reagent | Hazard Summary | PPE Requirements |

| 4-Fluorobenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled.[3] Flammable solid. | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, dust mask.[4] |

| 4-Nitrophenol | Toxic if swallowed and may cause damage to organs (liver, kidney) through prolonged or repeated exposure.[5][6][7] Harmful in contact with skin or if inhaled.[8] | Safety goggles, chemical-resistant gloves, lab coat, dust mask.[5] |

| Potassium Carbonate | Causes serious eye and skin irritation.[9][10] May cause respiratory irritation.[11] | Safety goggles, gloves, lab coat.[10] |

| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor.[12] Harmful in contact with skin.[13] Causes serious eye irritation.[14] Suspected of damaging the unborn child.[15] | Safety goggles with face shield, chemical-resistant gloves, lab coat, use in a chemical fume hood.[16] |

Experimental Workflow Diagram

Caption: Workflow from synthesis to final characterization.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (2.78 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and 40 mL of anhydrous N,N-dimethylformamide (DMF).

-

Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The mixture should turn a distinct yellow-orange color.

-

Addition of Aryl Halide: Add 4-fluorobenzonitrile (2.42 g, 20 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 4-(4-Nitrophenoxy)benzonitrile as a pale yellow or off-white solid. Dry the purified product in a vacuum oven.

Characterization of 4-(4-Nitrophenoxy)benzonitrile

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Molecular Structure and Reaction Scheme

Caption: SNAr synthesis of the target compound.

Analytical Data Summary

| Technique | Expected Results |

| Appearance | Pale yellow or off-white crystalline solid |

| Molecular Formula | C₁₃H₈N₂O₃ |

| Molecular Weight | 240.22 g/mol |

| Melting Point | ~145-148 °C (Literature values may vary) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.30 (d, 2H), 7.75 (d, 2H), 7.20 (d, 2H), 7.10 (d, 2H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~161, 155, 145, 134, 126, 120, 118, 117, 110 ppm |

| FTIR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1520 & 1350 (NO₂ asymm/symm stretch), ~1250 (C-O-C stretch) |

| Mass Spec (EI) | m/z 240 (M⁺) |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. The two protons on the nitrophenyl ring closest to the nitro group will be the most downfield (~8.30 ppm) due to strong deshielding. The other two protons on that ring will appear at a higher field (~7.20 ppm). Similarly, the two protons on the benzonitrile ring ortho to the nitrile group will appear around 7.75 ppm, while those ortho to the ether linkage will be around 7.10 ppm. All signals are expected to appear as doublets due to ortho coupling.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the quaternary carbons (C-O, C-NO₂, C-CN, and the nitrile carbon itself) and the protonated aromatic carbons. The nitrile carbon (C≡N) will appear around 118 ppm. The carbon attached to the nitro group will be significantly downfield.

-

FTIR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[17] Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), confirm the presence of the nitro (NO₂) group. The aryl ether (C-O-C) linkage will show a strong stretching vibration in the 1250-1200 cm⁻¹ region.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion (M⁺) peak at m/z = 240, corresponding to the molecular weight of the compound.[18]

Conclusion

This guide details a reliable and efficient SNAr method for the synthesis of 4-(4-Nitrophenoxy)benzonitrile. The protocol is designed for high yield and purity, avoiding the use of heavy metal catalysts to simplify product isolation. The comprehensive characterization workflow provides a robust framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. Adherence to the outlined safety procedures is critical for the successful and safe execution of this synthesis.

References

-

RCI Labscan Limited. (2021, April 1). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

-

INEOS KOH. (2022, December 1). Safety Data Sheet: Potassium Carbonate, Anhydrous. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Journal of the American Chemical Society, 119(43), 10539-10540.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Enartis. (2015, August 5). Safety Data Sheet: POTASSIUM CARBONATE. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 4-Fluorobenzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ARKAT USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

- Kantam, M. L., et al. (2006). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 71(25), 9522-9525.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12090, 4-Nitrobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71413831. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3). Retrieved from [Link]

-

University of Potsdam. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. enartis.com [enartis.com]

- 11. chemos.de [chemos.de]

- 12. thermofishersci.in [thermofishersci.in]

- 13. rcilabscan.com [rcilabscan.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. chemos.de [chemos.de]

- 17. rsc.org [rsc.org]

- 18. PubChemLite - 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Physicochemical Guide to 4-(4-Nitrophenoxy)benzonitrile for Advanced Research

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Nitrophenoxy)benzonitrile (CAS No. 17076-68-5), a key intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its characterization. The unique molecular architecture of this compound, featuring a diaryl ether linkage, a nitrile moiety, and a nitro group, imparts a specific set of properties that are crucial for its application in the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Core Identifiers

4-(4-Nitrophenoxy)benzonitrile is an aromatic compound characterized by a benzonitrile ring linked to a 4-nitrophenyl group via an ether bond. This structure results in a molecule with significant polarity and potential for various intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₃ | [PubChem][1] |

| Molecular Weight | 240.21 g/mol | [CookeChem][2] |

| CAS Number | 17076-68-5 | [CookeChem][2] |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[O-] | [PubChem][1] |

| InChI Key | YUNRKJHCHMIMLS-UHFFFAOYSA-N | [PubChem][1] |

Solubility Profile: A Key Parameter in Application

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the solubility of 4-(4-Nitrophenoxy)benzonitrile in various solvents. The causality behind this experimental design is to establish a reliable and reproducible solubility profile, which is fundamental for its use in synthesis and biological assays.

Objective: To quantitatively determine the solubility of 4-(4-Nitrophenoxy)benzonitrile in a range of common laboratory solvents at ambient temperature.

Materials:

-

4-(4-Nitrophenoxy)benzonitrile (high purity)

-

Volumetric flasks (10 mL)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

HPLC-grade solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of 10 mL volumetric flasks, add an excess amount (e.g., 100 mg) of 4-(4-Nitrophenoxy)benzonitrile.

-

Add 5 mL of each solvent to the respective flasks.

-

Seal the flasks and stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, cease stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a 1 mL aliquot of the supernatant using a syringe, avoiding any solid particles.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of known concentrations of 4-(4-Nitrophenoxy)benzonitrile in a suitable solvent (e.g., acetonitrile).

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Inject the filtered saturated solutions into the HPLC system and determine the concentration from the calibration curve.

-

-

Calculation:

-

The solubility is expressed in mg/mL or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a compound. The following sections detail the expected spectral characteristics of 4-(4-Nitrophenoxy)benzonitrile based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzonitrile ring and the nitrophenyl ring will appear as distinct multiplets, likely doublets or doublets of doublets, due to ortho and meta coupling. The electron-withdrawing nature of the nitro and cyano groups will cause the protons on both rings to be deshielded and shift downfield. For the closely related 4-nitrobenzonitrile, the protons appear as two doublets at approximately 7.89 and 8.35 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear around 118-120 ppm. The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electron-withdrawing nitro and cyano groups, as well as the ether oxygen, will be significantly shifted. For 4-nitrobenzonitrile, the nitrile carbon appears at 118.2 ppm, and the aromatic carbons are observed at 124.2 and 133.4 ppm, with the carbon attached to the nitro group at 150.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key expected vibrational frequencies for 4-(4-Nitrophenoxy)benzonitrile are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~1520 and ~1345 | Asymmetric and symmetric N-O stretch | Nitro group |

| ~1250 | Ar-O-Ar stretch | Diaryl ether |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~3100-3000 | C-H stretch | Aromatic C-H |

The presence of a sharp, strong peak around 2230 cm⁻¹ is highly characteristic of the nitrile group. The two strong absorptions for the nitro group are also key identifiers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. 4-(4-Nitrophenoxy)benzonitrile, with its two aromatic rings and a nitro group, is expected to have strong UV absorption. The exact absorption maximum (λmax) will be solvent-dependent. Based on related structures like 4-nitrophenol, which has a λmax around 317 nm that shifts to 400 nm upon formation of the phenoxide ion, 4-(4-Nitrophenoxy)benzonitrile is expected to have a λmax in the range of 300-400 nm.

Thermal Stability Analysis

The thermal stability of a compound is crucial for its storage, handling, and application in processes that involve elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating thermal stability.

Experimental Protocol for Thermal Analysis

Objective: To determine the melting point, decomposition temperature, and thermal stability of 4-(4-Nitrophenoxy)benzonitrile.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

TGA Analysis:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

-

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

-

Place the pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

A sharp endothermic peak will indicate the melting point of the compound.

-

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-(4-Nitrophenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the chemical structure elucidation of 4-(4-nitrophenoxy)benzonitrile, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for structural confirmation. Detailed, field-proven protocols and in-depth spectral interpretation are provided to empower researchers in their analytical endeavors.

Introduction: The Significance of Structural Verification

4-(4-Nitrophenoxy)benzonitrile is a diaryl ether with a molecular formula of C₁₃H₈N₂O₃ and a molecular weight of 240.22 g/mol .[1][2][3][4] Its structure, comprising a p-nitrophenoxy group linked to a benzonitrile moiety, makes it a valuable precursor in the synthesis of more complex molecules in medicinal chemistry and materials science. The precise arrangement of its functional groups—a nitrile, a nitro group, and an ether linkage—dicates its chemical reactivity and potential applications. Therefore, unambiguous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of subsequent research.

This guide will systematically deconstruct the process of confirming the molecular architecture of 4-(4-nitrophenoxy)benzonitrile, emphasizing a multi-technique approach that provides orthogonal data points, leading to a robust and irrefutable structural assignment.

Synthesis of 4-(4-Nitrophenoxy)benzonitrile: A Practical Protocol

The synthesis of 4-(4-nitrophenoxy)benzonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction.[5][6] This pathway is favored due to the presence of a strongly electron-withdrawing nitro group on one of the aromatic rings, which activates the ring towards nucleophilic attack. The following protocol is based on established methodologies for similar diaryl ether syntheses.[7][8][9]

Reaction Scheme

The synthesis involves the reaction of a p-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) with p-nitrophenol in the presence of a base. The electron-withdrawing nitrile group on the benzonitrile ring, along with the halogen, facilitates the nucleophilic attack by the phenoxide ion generated from p-nitrophenol.

Caption: Synthesis of 4-(4-nitrophenoxy)benzonitrile via SNAr.

Experimental Protocol

Materials:

-

4-Fluorobenzonitrile (or 4-chlorobenzonitrile)

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), 4-fluorobenzonitrile (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Add anhydrous DMF to the flask to create a stirrable solution.

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-(4-nitrophenoxy)benzonitrile as a solid.

Spectroscopic Elucidation of the Chemical Structure

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the molecular puzzle, and their combination leads to a comprehensive and validated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum of 4-(4-nitrophenoxy)benzonitrile is expected to exhibit two distinct AA'BB' spin systems corresponding to the two para-substituted benzene rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | d, J ≈ 9.0 Hz | 2H | H-3', H-5' | Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and shifted downfield. The coupling pattern is a doublet due to coupling with H-2' and H-6'. |

| ~7.70 | d, J ≈ 8.8 Hz | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing nitrile group are deshielded. The coupling pattern is a doublet due to coupling with H-3 and H-5. |

| ~7.15 | d, J ≈ 9.0 Hz | 2H | H-2', H-6' | Protons ortho to the ether linkage and meta to the nitro group are shielded relative to H-3' and H-5'. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.05 | d, J ≈ 8.8 Hz | 2H | H-3, H-5 | Protons ortho to the ether linkage and meta to the nitrile group are the most shielded aromatic protons. They appear as a doublet due to coupling with H-2 and H-6. |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are based on data from analogous compounds such as 4-nitrobenzonitrile and other substituted diphenyl ethers.[10][11]

Caption: ¹H NMR assignments for 4-(4-nitrophenoxy)benzonitrile.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the thirteen carbons due to molecular symmetry.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C-4' | The carbon atom attached to the strongly electronegative nitro group is significantly deshielded. |

| ~158 | C-1 | The carbon atom attached to the ether oxygen is deshielded. |

| ~145 | C-1' | The carbon atom attached to the ether oxygen on the nitro-substituted ring is also deshielded. |

| ~134 | C-2, C-6 | The carbons ortho to the nitrile group are deshielded. |

| ~126 | C-3', C-5' | The carbons ortho to the nitro group are deshielded. |

| ~119 | C-3, C-5 | The carbons meta to the nitrile group are relatively shielded. |

| ~118 | CN | The nitrile carbon exhibits a characteristic chemical shift in this region.[12][13][14] |

| ~110 | C-4 | The carbon atom bearing the nitrile group is a quaternary carbon and its chemical shift is influenced by the nitrile's electronic effects. |

Note: These are predicted chemical shifts based on data for 4-nitrobenzonitrile and related structures.[10][12][13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule.[15][16][17]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2230 | Nitrile (C≡N) | Stretching |

| ~1520 and ~1350 | Nitro (NO₂) | Asymmetric and Symmetric Stretching |

| ~1250 | Aryl Ether (C-O-C) | Asymmetric Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The C-O-C stretch of the diaryl ether will appear as a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 240, corresponding to the molecular weight of 4-(4-nitrophenoxy)benzonitrile.[1][16]

-

Key Fragmentation Pathways:

-

Loss of NO₂: A fragment ion at m/z 194, resulting from the loss of a nitro group (46 Da).

-

Loss of NO: A fragment ion at m/z 210, corresponding to the loss of nitric oxide (30 Da).

-

Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to ions corresponding to the p-nitrophenoxy cation (m/z 139) and the p-cyanophenoxy radical, or the p-cyanophenyl cation (m/z 102) and the p-nitrophenoxy radical.

-

Caption: Predicted major fragmentation pathways for 4-(4-nitrophenoxy)benzonitrile.

A Self-Validating System for Structural Confirmation

The true power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an unshakeable case for the proposed structure.

-

MS confirms the molecular formula C₁₃H₈N₂O₃.

-

IR confirms the presence of the nitrile, nitro, and ether functional groups.

-

¹H and ¹³C NMR provide the precise connectivity of the atoms, confirming the para-substitution pattern on both aromatic rings and the ether linkage between them.

The predicted splitting patterns and integrations in the ¹H NMR spectrum are only consistent with the proposed structure. Similarly, the number of signals and their chemical shifts in the ¹³C NMR spectrum align perfectly with the symmetrical nature of the molecule. Any alternative isomer would produce a distinctly different set of spectra.

Conclusion

The structural elucidation of 4-(4-nitrophenoxy)benzonitrile is a systematic process that relies on the logical and synergistic application of modern spectroscopic techniques. By understanding the fundamental principles behind NMR, IR, and MS, and by carefully interpreting the data they provide, researchers can confidently and accurately confirm the structure of this and other complex organic molecules. This guide has provided a detailed roadmap for this process, from synthesis to final structural verification, empowering scientists to proceed with their research with the utmost confidence in the identity of their materials.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile | C14H8N4O3 | CID 71413831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-NITROPHENOXY)BENZONITRILE | 17076-68-5 [chemicalbook.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. PubChemLite - 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3) [pubchemlite.lcsb.uni.lu]

- 17. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(4-Nitrophenoxy)benzonitrile: An In-depth Technical Guide

Introduction

4-(4-Nitrophenoxy)benzonitrile is a diaryl ether of significant interest in medicinal chemistry and materials science. Its rigid structure, incorporating both a nitrile and a nitro group, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical and biological systems.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(4-Nitrophenoxy)benzonitrile. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide employs a combination of predicted data, comparative analysis with structurally related compounds, and established spectroscopic principles to offer a robust and insightful spectroscopic profile. This approach not only provides a valuable reference for researchers but also illustrates the power of interpretive spectroscopy in modern chemical analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-(4-Nitrophenoxy)benzonitrile forms the basis for interpreting its spectroscopic data. The molecule consists of two para-substituted benzene rings linked by an ether oxygen. One ring is terminated by a cyano (-C≡N) group, and the other by a nitro (-NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Nitrophenoxy)benzonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 4-(4-Nitrophenoxy)benzonitrile is expected to show two distinct AA'BB' spin systems for the two para-substituted benzene rings.

-

Benzonitrile Ring (Ring A): The protons on this ring are influenced by the electron-withdrawing cyano group and the electron-donating ether oxygen. The protons ortho to the cyano group (H-2, H-6) will be deshielded compared to the protons meta to the cyano group (H-3, H-5).

-

Nitrophenoxy Ring (Ring B): The protons on this ring are strongly influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen. The protons ortho to the nitro group (H-2', H-6') will be significantly deshielded, while the protons meta to the nitro group (H-3', H-5') will be less deshielded.

Comparative Analysis with 4-Nitrobenzonitrile: For comparison, the experimental ¹H NMR spectrum of 4-nitrobenzonitrile shows two doublets in the aromatic region. In a CDCl₃ solution, these appear at approximately 8.37 ppm and 7.92 ppm.[1] The downfield shift is characteristic of protons on a benzene ring substituted with a strong electron-withdrawing group.

Predicted ¹H NMR Data for 4-(4-Nitrophenoxy)benzonitrile:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~8.2 - 8.4 | d | ~9.0 |

| H-3', H-5' | ~7.1 - 7.3 | d | ~9.0 |

| H-2, H-6 | ~7.6 - 7.8 | d | ~8.8 |

| H-3, H-5 | ~7.0 - 7.2 | d | ~8.8 |

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the 13 carbon atoms due to molecular symmetry.[2]

-

Quaternary Carbons: Four signals are expected for the quaternary carbons: C-1, C-4, C-1', and C-4'. The carbon bearing the cyano group (C-1) and the carbon bearing the nitro group (C-4') will be significantly influenced by these substituents.

-

Aromatic CH Carbons: Four signals are expected for the protonated aromatic carbons.

Comparative Analysis with 4-Nitrobenzonitrile: The experimental ¹³C NMR spectrum of 4-nitrobenzonitrile displays signals at approximately 116.7, 118.2, 124.2, 133.4, and 150.0 ppm.[1]

Predicted ¹³C NMR Data for 4-(4-Nitrophenoxy)benzonitrile:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~105 - 110 |

| C-2, C-6 | ~134 - 136 |

| C-3, C-5 | ~119 - 121 |

| C-4 | ~160 - 163 |

| C-1' | ~116 - 118 |

| C-2', C-6' | ~125 - 127 |

| C-3', C-5' | ~144 - 146 |

| C-4' | ~150 - 153 |

| C≡N | ~117 - 119 |

DOT Script for Predicted NMR Assignments:

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 4-(4-Nitrophenoxy)benzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(4-Nitrophenoxy)benzonitrile will be dominated by absorptions from the nitrile, nitro, and ether functional groups, as well as vibrations from the aromatic rings.

Characteristic IR Absorptions:

-

Nitrile (C≡N) Stretch: A sharp, intense absorption is expected in the region of 2220-2240 cm⁻¹.[3]

-

Nitro (NO₂) Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[3]

-

Aryl Ether (C-O-C) Stretches: Asymmetric and symmetric C-O-C stretching vibrations are expected to appear in the fingerprint region, typically around 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Comparative Analysis with 4-Nitrobenzonitrile: The experimental IR spectrum of 4-nitrobenzonitrile shows a strong nitrile stretch around 2230 cm⁻¹ and strong nitro group absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.[4]

Predicted IR Data for 4-(4-Nitrophenoxy)benzonitrile:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2235 - 2225 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1510 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1330 | Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1250 - 1230 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1050 - 1030 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of 4-(4-Nitrophenoxy)benzonitrile is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will likely involve cleavage of the ether bond and loss of small neutral molecules like NO, NO₂, and CO.

Predicted Mass Spectrometry Data: The predicted monoisotopic mass of 4-(4-Nitrophenoxy)benzonitrile (C₁₃H₈N₂O₃) is 240.05 g/mol .[5]

Predicted Key Fragment Ions:

| m/z | Proposed Fragment |

| 240 | [M]⁺˙ (Molecular Ion) |

| 210 | [M - NO]⁺ |

| 194 | [M - NO₂]⁺ |

| 166 | [M - NO₂ - CO]⁺ |

| 122 | [O₂NC₆H₄]⁺ |

| 118 | [NCC₆H₄O]⁺ |

| 102 | [C₆H₄CN]⁺ |

| 76 | [C₆H₄]⁺ |

DOT Script for a Plausible MS Fragmentation Pathway:

Caption: A plausible fragmentation pathway for 4-(4-Nitrophenoxy)benzonitrile in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-Nitrophenoxy)benzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Use a suitable GC column and temperature program to separate the analyte from any impurities.

-

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed spectroscopic profile of 4-(4-Nitrophenoxy)benzonitrile. By integrating predicted data, comparative analysis with a structurally related compound, and established spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been developed. The provided experimental protocols offer practical guidance for researchers seeking to characterize this molecule and its derivatives. This interpretive approach underscores the importance of a foundational understanding of spectroscopy in modern chemical research, enabling scientists to confidently identify and analyze molecules even in the absence of complete reference spectra.

References

- 1. 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum [chemicalbook.com]

- 2. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]

- 5. PubChemLite - 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Experimental Determination of Solubility and Stability of 4-(4-Nitrophenoxy)benzonitrile in Organic Solvents

Abstract

4-(4-Nitrophenoxy)benzonitrile is a molecule of interest in synthetic chemistry and potentially in drug discovery, given its structural motifs which are common in pharmacologically active compounds. However, a thorough review of the existing scientific literature reveals a significant gap in the publicly available data regarding its fundamental physicochemical properties, specifically its solubility in common organic solvents and its chemical stability under various stress conditions. For researchers, scientists, and drug development professionals, this lack of data presents a considerable hurdle in advancing projects involving this compound. This technical guide, therefore, deviates from a simple reporting of existing data. Instead, it serves as a comprehensive roadmap, providing the theoretical framework and detailed experimental protocols necessary to systematically determine the solubility and stability of 4-(4-Nitrophenoxy)benzonitrile. By following the methodologies outlined herein, researchers can generate the robust and reliable data required for informed decision-making in formulation development, process chemistry, and preclinical studies.

Introduction: The Imperative for Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on a deep understanding of its physicochemical properties.[1][2][3] For a compound like 4-(4-Nitrophenoxy)benzonitrile, which incorporates a nitrile, a nitro group, and a diaryl ether linkage, properties such as solubility and stability are paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, directly impacting bioavailability and the feasibility of administration routes. Stability determines the compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect efficacy and safety.[4][5]

Given the absence of specific published data for 4-(4-Nitrophenoxy)benzonitrile, this guide provides the foundational knowledge and actionable protocols to bridge this gap. It is designed to empower researchers to perform these critical characterizations in-house, ensuring data integrity and project-specific applicability.

Part I: Systematic Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure. It is a critical parameter for any downstream application. The following sections outline a robust methodology for its determination.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a useful starting point.[6] The polarity of 4-(4-Nitrophenoxy)benzonitrile, arising from its nitro and nitrile groups, suggests it will have varied solubility across a range of organic solvents. Solvents will be selected to span a range of polarities and hydrogen bonding capabilities to construct a comprehensive solubility profile.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of 4-(4-Nitrophenoxy)benzonitrile in a panel of selected organic solvents at controlled temperatures (e.g., 25 °C and 37 °C).

Materials:

-

4-(4-Nitrophenoxy)benzonitrile (high purity, >99%)

-

Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(4-Nitrophenoxy)benzonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable mobile phase (as determined by the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV for Quantification

A stability-indicating HPLC method is essential for accurate quantification.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is a common starting point for structurally related compounds.[8][9]

-

Detection: UV detection at a wavelength of maximum absorbance for 4-(4-Nitrophenoxy)benzonitrile.

-

Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve (minimum of 5 points). The linearity (R² > 0.999) of this curve is essential for accurate quantification.

Data Presentation

The solubility data should be meticulously recorded and presented in a clear, tabular format.

Table 1: Thermodynamic Solubility of 4-(4-Nitrophenoxy)benzonitrile in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Repeat for 37 °C | | | |

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part II: Comprehensive Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of 4-(4-Nitrophenoxy)benzonitrile is crucial for defining its storage conditions, shelf-life, and for identifying potential degradants that may need to be monitored. Forced degradation studies are an indispensable tool for this purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][10][11]

Principles of Forced Degradation

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5][12] The goal is to intentionally degrade the molecule to an extent (typically 5-20% degradation) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[10] This method must be able to separate the intact parent compound from all process impurities and degradation products.

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the stability of 4-(4-Nitrophenoxy)benzonitrile under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

-

Prepare a stock solution of 4-(4-Nitrophenoxy)benzonitrile in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

-

For each stress condition, transfer aliquots of the stock solution into separate vials.

-

Expose the vials to the specified stress conditions for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation over time.

-

After exposure, neutralize the samples if necessary (for acid and base hydrolysis) and dilute them to a suitable concentration for HPLC analysis.

Specific Stress Conditions (as per ICH Q1A(R2)): [13][14]

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Maintain at room temperature or heat gently if no degradation is observed.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature and protect from light.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80 °C). For solid-state thermal stability, store the neat compound in an oven under the same conditions.

-

Photostability: Expose the sample solution (and solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Analytical Strategy for Stability-Indicating Method

The same HPLC-UV system used for solubility can be developed into a stability-indicating method. A photodiode array (PDA) detector is highly recommended to assess peak purity. For structural elucidation of unknown degradants, HPLC coupled with Mass Spectrometry (LC-MS) is the definitive technique.[15]

Data Presentation

Results from the forced degradation studies should be summarized to show the extent of degradation and the formation of new peaks.

Table 2: Summary of Forced Degradation Studies for 4-(4-Nitrophenoxy)benzonitrile

| Stress Condition | Conditions | % Degradation of Parent | No. of Degradation Products | RRT of Major Degradants |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 80 °C, 24h | [Experimental Value] | [Experimental Value] | [List RRTs] |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8h | [Experimental Value] | [Experimental Value] | [List RRTs] |

| Oxidation | 3% H₂O₂, RT, 24h | [Experimental Value] | [Experimental Value] | [List RRTs] |

| Thermal (Solution) | 80 °C, 48h | [Experimental Value] | [Experimental Value] | [List RRTs] |

| Photolytic (Solution) | ICH Q1B | [Experimental Value] | [Experimental Value] | [List RRTs] |

(RRT = Relative Retention Time)

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion and Forward Outlook

While the existing literature lacks specific solubility and stability data for 4-(4-Nitrophenoxy)benzonitrile, this is not an insurmountable obstacle. The experimental frameworks detailed in this guide provide a clear and scientifically rigorous path for researchers to generate this critical data. The systematic application of the shake-flask method for solubility and a comprehensive forced degradation study for stability will yield a foundational dataset. This data will not only support the immediate research needs but will also enable rational formulation design, define appropriate storage and handling procedures, and provide the analytical control strategies necessary for advancing any project involving this compound, particularly within the highly regulated environment of drug development.

References

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S2.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- Slideshare. (n.d.). Physicochemical characterization of drugs.

- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.

- Langhua. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.

- Creative Bioarray. (n.d.). Physicochemical Characterization Assays.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- International Council for Harmonisation. (n.d.). Quality Guidelines.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- HMR Labs. (2024, April 8). ICH stability testing and appropriate validation of analytical procedures.

- YouTube. (2020, April 22). ICH Stability Testing and Method Development.

- International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.

- ResearchGate. (n.d.). Detection and determination of nitriles.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite.

Sources

- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 2. pacelabs.com [pacelabs.com]

- 3. Physicochemical characterization of drugs | PPT [slideshare.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pharmtech.com [pharmtech.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. snscourseware.org [snscourseware.org]

- 14. database.ich.org [database.ich.org]

- 15. ijpsjournal.com [ijpsjournal.com]

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 4-(4-Nitrophenoxy)benzonitrile

Foreword: Bridging Theory and Application in Molecular Design

In the realms of medicinal chemistry and materials science, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a cornerstone of rational design and predictive analysis. 4-(4-Nitrophenoxy)benzonitrile, a molecule featuring a confluence of electron-withdrawing nitro and nitrile groups bridged by a flexible ether linkage, presents a fascinating case study. Its electronic and structural properties are finely tuned by the interplay of these functional groups, making it a valuable scaffold for developing novel materials and therapeutic agents.[1]

This technical guide moves beyond a simple recitation of computational steps. As a senior application scientist, my objective is to provide a self-validating framework for the quantum chemical analysis of this molecule. We will explore not just how to perform these calculations but why specific theoretical choices are made, ensuring that the resulting data is both accurate and contextually relevant for researchers, scientists, and drug development professionals. This document is structured to follow a logical, research-driven workflow, from foundational theory to the practical interpretation of results.

Part 1: The Theoretical Foundation - Selecting a Validated Computational Model

The accuracy of any quantum chemical prediction is wholly dependent on the theoretical model employed. For a molecule like 4-(4-Nitrophenoxy)benzonitrile, with its aromatic systems and polar functional groups, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[2] DFT approximates the complex, many-electron Schrödinger equation by focusing on the electron density, a more manageable variable.[2]

However, "DFT" is not a monolithic method. The choice of the functional and basis set is a critical decision that dictates the quality of the outcome.

1.1. The Causality Behind Functional and Basis Set Selection

-

Functional Selection: Capturing Electron Correlation: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons.

-

For general-purpose geometry optimization and electronic structure analysis of aromatic nitro compounds, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely validated starting point.[3][4] It incorporates a portion of exact Hartree-Fock exchange, which helps in describing the electronic structure of delocalized systems.

-

For excited-state properties, such as predicting UV-Vis spectra, long-range corrected functionals like CAM-B3LYP or ωB97XD are often superior.[5][6] These functionals provide a more accurate description of charge-transfer excitations, which are common in molecules with distinct electron-donating and accepting regions.[5]

-

-

Basis Set Selection: Describing Electron Distribution: The basis set is a set of mathematical functions used to build the molecular orbitals.

-

A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended.[4][7] Let's dissect this choice:

-

6-311G : A split-valence basis set that provides flexibility for valence electrons, which are most involved in chemical bonding.

-

++ : These diffuse functions are crucial for accurately describing the electron density far from the nucleus, essential for the lone pairs on the oxygen and nitrogen atoms and for modeling non-covalent interactions.[6]

-

(d,p) : These are polarization functions that allow orbitals to change shape, which is critical for describing the π-systems of the benzene rings and the polar bonds of the nitro and nitrile groups.

-

-

-

Incorporating the Environment: Solvation Models: Gas-phase calculations are a theoretical idealization. To correlate computational data with experimental results, which are typically obtained in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) is essential.[5][8][9] PCM models the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute molecule.

Part 2: A Validated Computational Workflow

This section details a step-by-step protocol for a comprehensive quantum chemical analysis. The workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.

Caption: A validated workflow for quantum chemical calculations.

2.1. Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol establishes the foundational equilibrium geometry of the molecule.

-

Structure Input: Import the 3D coordinates of 4-(4-Nitrophenoxy)benzonitrile into a computational chemistry software package (e.g., Gaussian, ORCA). The initial structure can be obtained from databases like PubChem.[10]

-

Calculation Setup:

-

Job Type: Opt (Optimization) followed by Freq (Frequency).

-

Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

-

Solvation: SCRF=(PCM, Solvent=YourSolvent), specifying the experimental solvent (e.g., Acetonitrile, DMSO).

-

Charge & Multiplicity: 0 1 (neutral charge, singlet state).

-

-

Execution: Submit the calculation.

-

Validation (Trustworthiness): Upon completion, inspect the output of the frequency calculation. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies . If imaginary frequencies exist, it indicates the structure is a transition state, not a stable minimum, and requires further structural modification. The optimized geometry from this step is the definitive structure used for all subsequent analyses.

2.2. Experimental Protocol: Electronic Structure and Reactivity Prediction

Using the validated geometry, we now probe the electronic properties that govern the molecule's reactivity.

-

Frontier Molecular Orbital (HOMO/LUMO) Analysis:

-

Methodology: From the checkpoint file of the optimized structure, use a visualization program (e.g., GaussView, Chemcraft) to generate surfaces for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Record their energy values.

-

Expert Insight: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals is critical. For 4-(4-Nitrophenoxy)benzonitrile, one would expect the HOMO to be localized on the more electron-rich phenoxy ring and the LUMO on the electron-deficient nitrophenyl and benzonitrile moieties. The HOMO-LUMO energy gap is a primary indicator of chemical stability; a smaller gap suggests higher reactivity.[4][11][12]

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Methodology: Generate the MEP surface mapped onto the total electron density.

-

Expert Insight: The MEP map is a powerful tool for predicting intermolecular interactions.[13] It provides a visual guide to the charge distribution:

-

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group and the nitrogen of the nitrile group.[14][15]

-

Positive Potential (Blue): Regions of electron deficiency, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings.[14]

-

-

Caption: Relationship between Frontier Orbitals and Molecular Reactivity.

2.3. Experimental Protocol: Simulating the UV-Vis Spectrum

This protocol predicts the molecule's electronic absorption properties, which can be directly compared to experimental spectrophotometry.

-

Calculation Setup:

-

Input Geometry: Use the optimized ground-state geometry from Step 2.1.

-

Job Type: TD-SCF (Time-Dependent Self-Consistent Field).[16][17]

-

Method: DFT, Functional: CAM-B3LYP (or ωB97XD), Basis Set: 6-311++G(d,p).

-

Solvation: SCRF=(PCM, Solvent=YourSolvent).

-

Number of States: Request a sufficient number of excited states (e.g., NStates=20) to cover the relevant UV-Visible range.

-

-

Execution: Submit the calculation.

-

Data Analysis: Extract the calculated excitation energies (in nm), oscillator strengths (a measure of transition probability), and the primary orbital contributions for each transition. The transition with the largest oscillator strength will correspond to the predicted λmax.[2]

Part 3: Data Synthesis and Interpretation

The raw output of quantum chemical calculations requires careful organization and interpretation to yield actionable insights.

Table 1: Key Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) | Description |

| HOMO Energy | Value | Value | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | Value | Value | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | Value | Value | A key indicator of kinetic stability and chemical reactivity.[18] |

Table 2: Predicted Major Electronic Transitions (TD-DFT)

| State | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | Value | Value | e.g., HOMO -> LUMO (95%) |

| S2 | Value | Value | e.g., HOMO-1 -> LUMO (80%) |

| S3 | Value | Value | e.g., HOMO -> LUMO+1 (90%) |

Interpretation of Results:

The analysis of 4-(4-Nitrophenoxy)benzonitrile would likely reveal significant intramolecular charge transfer (ICT) character. The HOMO, localized on the electron-rich phenoxy moiety, and the LUMO, concentrated on the electron-withdrawing nitrophenyl-benzonitrile portion, set the stage for a strong HOMO-to-LUMO electronic transition. This transition would be predicted by the TD-DFT calculation to have a high oscillator strength and would likely dominate the UV-Vis spectrum. The MEP map would further corroborate this electronic polarization, visually identifying the electronegative nitro and nitrile regions as the primary sites for intermolecular interactions, a critical consideration in drug-receptor binding or crystal packing in materials science. The calculated vibrational frequencies for the C≡N and N-O stretches can be directly compared to experimental FT-IR or Raman spectra to provide a definitive validation of the chosen theoretical model.[7]

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 4-(4-Nitrophenoxy)benzonitrile. By carefully selecting a theoretical model (functional, basis set, and solvation) and following a self-validating protocol of optimization, frequency analysis, and property calculation, researchers can derive reliable, predictive data. The insights gained from analyzing the molecular orbitals, electrostatic potential, and electronic transitions provide a comprehensive understanding of the molecule's intrinsic properties. This knowledge is invaluable for guiding synthetic efforts, predicting reactivity, and accelerating the design of new molecules in the pharmaceutical and materials science industries.

References

-

Klamt, A., & Schüürmann, G. (1993). COSMO: A new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, 799-805. [Link]

-

Onto-sight AI. (n.d.). Benzonitrile, 4-(4-nitrophenoxy)- Properties. [Link]

-

Castañeda-Guerrero, E., et al. (2016). Comparison of DFT methods for the investigation of the reduction mechanisms of aromatic nitro- and nitroso compounds. Croatica Chemica Acta, 89(1), 31-35. [Link]

-

PubChem. (n.d.). 3-Nitro-4-(4-phenylphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]

-

Cerezo, J., et al. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV-Vis properties: from Benchmark to Applications. ePrints Soton. [Link]

-

ResearchGate. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. [Link]

-

Ahmad, S., et al. (2021). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. New Journal of Chemistry, 45(32), 14591-14599. [Link]

-

Khan, I., et al. (2022). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances, 12(42), 27351-27360. [Link]

-

ResearchGate. (n.d.). The electrostatic potential maps around the title molecule. [Link]

-

PubChemLite. (n.d.). 4-(4-nitrophenoxy)benzonitrile (C13H8N2O3). [Link]

-

FACCTs. (n.d.). UV/Vis spectroscopy - ORCA 5.0 tutorials. [Link]

-

Tighadouini, S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 223. [Link]

-

ORCA Tutorials. (n.d.). UV/Vis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. [Link]

-

LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. [Link]

-

ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of.... [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

-

LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of all compounds. [Link]

-

Sert, Y., Çırak, Ç., & Ucun, F. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255. [Link]

-

PubChem. (n.d.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

Fiveable. (n.d.). Chemistry of Nitriles. [Link]

-

LookChem. (n.d.). 4-(3-nitrophenyl)-benzonitrile. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map (in a.u.) of the title compound.... [Link]

-

Sert, Y., Çırak, Ç., & Ucun, F. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 107, 248–255. [Link]

-

ResearchGate. (n.d.). Electrostatic potential diagram of (a) benzonitrile, (b).... [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

-

OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]

-

Kumar, S., et al. (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Journal of Molecular Structure, 1225, 129112. [Link]

-

ResearchGate. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO 3D plots of the 4-nitrophenol compound. [Link]

-